molecular formula C20H22N2O4 B2372358 2,3-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 896365-30-3

2,3-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No.: B2372358
CAS No.: 896365-30-3
M. Wt: 354.406
InChI Key: KHRLTDKARINCBG-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is a complex organic compound characterized by the presence of a benzamide core, substituted with dimethoxy groups at positions 2 and 3, and a pyrrolidinyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with 2,3-dimethoxybenzoic acid, which undergoes amidation with an appropriate amine derivative to form the benzamide core. The pyrrolidinyl group can be introduced through a cyclization reaction involving a suitable precursor, such as a tolyl-substituted amine and a carbonyl compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkoxides or amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated amide .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or molecular docking simulations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and pyrrolidinyl-substituted amides. Examples might include:

Uniqueness

The uniqueness of 2,3-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dimethoxy groups and the pyrrolidinyl moiety can confer distinct properties compared to other benzamide derivatives.

Properties

IUPAC Name

2,3-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13-7-9-15(10-8-13)22-12-14(11-18(22)23)21-20(24)16-5-4-6-17(25-2)19(16)26-3/h4-10,14H,11-12H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRLTDKARINCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C(=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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